3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
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Overview
Description
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a chemical compound with the molecular formula C16H14O3. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one: Another member of the chromenone family with similar structural features but different functional groups.
3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: A compound with a similar core structure but different substituents, leading to distinct properties and applications.
Uniqueness
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is unique due to its propargyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
The compound 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a derivative of the chromenone family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C16H14O3. Its structure includes a chromenone backbone with a propyne group, which may influence its interactions with biological targets.
Structural Formula
Antioxidant Properties
Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For example, derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This property suggests potential applications in preventing oxidative damage linked to chronic diseases.
Neuroprotective Effects
Several studies have highlighted the neuroprotective effects of chromenone derivatives. In particular, the compound has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function.
Table 1: Neuroprotective Activity of Chromenone Derivatives
Compound | AChE Inhibition (IC50) | Neuroprotective Mechanism |
---|---|---|
This compound | TBD | AChE inhibition and free radical scavenging |
7-aminoalkoxy-3-phenylcoumarins | 0.27 μM | Aβ aggregation inhibition |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Emerging data suggest that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Study 1: Neuroprotective Effects in PC12 Cells
In a study investigating the neuroprotective effects of chromenone derivatives on PC12 cells exposed to hydrogen peroxide, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The results indicated a dose-dependent relationship with cell viability improvements.
Study 2: Anticancer Activity in Breast Cancer Models
Another study explored the anticancer potential of this compound in breast cancer cells. The findings revealed that treatment with the compound led to a reduction in cell proliferation and increased apoptosis rates compared to untreated controls.
Properties
IUPAC Name |
3-prop-2-ynoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h1,7-8,10H,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEUVKWLWUFVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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